Enantiomeric Purity of (R)-6-Fluorochroman-2-carboxylic acid: A Differentiator from Racemic Mixtures
The (R)-6-Fluorochroman-2-carboxylic acid compound can be synthesized with an enantiomeric excess (ee) greater than 99% . This level of chiral purity is essential for its role as a building block in the synthesis of enantiopure pharmaceuticals and is a key specification that differentiates it from the racemic mixture (CAS 99199-60-7), which by definition has an ee of 0%. The high ee is confirmed via chiral HPLC, which resolves the target compound from its (S)-enantiomer impurity with baseline separation (tR = 9.62 min for (R), tR = 6.92 min for (S)) .
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | Racemic 6-fluorochroman-2-carboxylic acid (CAS 99199-60-7): 0% ee |
| Quantified Difference | >99% absolute difference in ee |
| Conditions | Determined by chiral HPLC using a Chiralcel ODH column with n-hexane/2-propanol/trifluoroacetic acid (90:10:0.5) as mobile phase at 1.0 mL/min. |
Why This Matters
For procurement, this directly addresses the risk of purchasing an undefined stereochemical mixture, which would be unsuitable for stereospecific synthetic applications.
